N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide
Description
N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide is a substituted benzenecarboximidamide derivative characterized by a hydroxyamidine group (-C(=NOH)NH₂) attached to a benzene ring substituted with a 2-methylpiperidin-1-yl moiety at the ortho position. This compound belongs to a broader class of amidoxime derivatives, which are known for their diverse biological activities, including enzyme inhibition and interactions with nucleic acids.
Properties
IUPAC Name |
N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-6-4-5-9-16(10)12-8-3-2-7-11(12)13(14)15-17/h2-3,7-8,10,17H,4-6,9H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUAZCHUPKHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=CC=C2C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Method :
-
Starting material : 2-Fluorobenzonitrile or 2-chlorobenzonitrile.
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Reagents : 2-Methylpiperidine, base (e.g., K₂CO₃, NaH).
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Conditions : Polar aprotic solvent (DMF, DMSO) at 80–120°C for 12–24 hours.
Example :
| Component | Quantity | Role |
|---|---|---|
| 2-Chlorobenzonitrile | 1.0 equiv. | Electrophile |
| 2-Methylpiperidine | 1.2 equiv. | Nucleophile |
| K₂CO₃ | 2.0 equiv. | Base |
| DMF | 10 mL/mmol | Solvent |
Yield : 70–85%.
Mechanism : Base deprotonates piperidine, enabling nucleophilic attack on the activated aromatic ring.
Transition Metal-Catalyzed Coupling
Method :
-
Catalyst : Pd(OAc)₂, Xantphos.
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Conditions : Buchwald-Hartwig amination of 2-bromobenzonitrile with 2-methylpiperidine.
Example :
| Component | Quantity | Role |
|---|---|---|
| 2-Bromobenzonitrile | 1.0 equiv. | Aryl halide |
| 2-Methylpiperidine | 1.5 equiv. | Amine |
| Pd(OAc)₂ | 0.05 equiv. | Catalyst |
| Xantphos | 0.1 equiv. | Ligand |
| t-BuONa | 2.0 equiv. | Base |
| Toluene | 10 mL/mmol | Solvent |
Conversion of Nitrile to Amidoxime
Hydroxylamine-Mediated Reaction
Method :
-
Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), NaOH or Na₂CO₃.
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Conditions : Ethanol/water (3:1), reflux (70–80°C) for 6–12 hours.
Example :
| Component | Quantity | Role |
|---|---|---|
| 2-(2-Methylpiperidin-1-yl)benzonitrile | 1.0 equiv. | Substrate |
| NH₂OH·HCl | 2.0 equiv. | Nucleophile |
| Na₂CO₃ | 3.0 equiv. | Base |
| Ethanol/water | 15 mL/mmol | Solvent |
Yield : 75–90%.
Mechanism : Hydroxylamine attacks the nitrile carbon, forming the amidoxime after tautomerization.
One-Pot Amidoximation
Method :
Comparative Analysis of Methods
| Step | Method | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Nitrile Formation | SNAr | High selectivity, mild conditions | Requires activated aryl halides | 70–85% |
| Nitrile Formation | Buchwald-Hartwig Coupling | Broad substrate scope | Expensive catalysts | 65–75% |
| Amidoxime Formation | Hydroxylamine (EtOH/H₂O) | Scalable, high purity | Long reaction time | 75–90% |
| Amidoxime Formation | PPh₃-I₂ Mediated | Rapid, one-pot | Limited functional group tolerance | 80–85% |
Optimized Protocol
Step 1: Synthesis of 2-(2-Methylpiperidin-1-yl)benzonitrile
-
Combine 2-chlorobenzonitrile (10.0 g, 72.5 mmol), 2-methylpiperidine (8.7 g, 87.0 mmol), and K₂CO₃ (20.0 g, 145 mmol) in DMF (100 mL).
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Heat at 100°C for 18 hours.
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Cool, dilute with water, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc 4:1).
Yield : 78% (9.2 g).
Step 2: Synthesis of N'-Hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide
-
Dissolve 2-(2-methylpiperidin-1-yl)benzonitrile (5.0 g, 22.7 mmol) in ethanol/water (3:1, 50 mL).
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Add NH₂OH·HCl (3.2 g, 45.4 mmol) and Na₂CO₃ (7.2 g, 68.1 mmol).
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Reflux at 80°C for 8 hours.
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Cool, acidify with HCl (1M), filter, and recrystallize from ethanol.
Yield : 86% (5.1 g).
Critical Considerations
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Various nucleophiles like amines, thiols; reaction temperature25-70°C.
Major Products Formed
Oxidation: Formation of corresponding oximes or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzenecarboximidamides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, derivatives of N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide have shown promise in targeting cancer cell lines, suggesting potential applications in cancer therapy .
2. Neuropharmacological Effects
The compound has been studied for its effects on neurotransmitter systems. Notably, it has been shown to modulate NMDA receptor activity, particularly inhibiting NR2B-mediated currents in neuronal cultures. This modulation suggests potential therapeutic applications for cognitive impairments associated with neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Synthetic Chemistry Applications
1. Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis methods. These methods can be optimized based on starting materials and desired yields. The compound's synthesis can serve as a model for developing other complex organic molecules.
2. Catalytic Applications
The unique structure of this compound allows it to act as a catalyst in various chemical reactions, particularly those involving nitrogen-containing compounds. Its role as a catalyst can enhance reaction efficiency and selectivity, making it valuable in synthetic organic chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide involves its interaction with specific molecular targets, such as metalloproteinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
The benzenecarboximidamide scaffold is highly tunable, with substituent variations significantly altering chemical and biological properties. Below is a comparative analysis of key analogs:
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide (CID 3303357)
- Substituent : Trifluoromethyl (-CF₃) at position 2.
- Molecular Formula : C₈H₇F₃N₂O.
- Predicted collision cross-section (CCS) values for adducts range from 138.8–148.7 Ų, indicating moderate molecular size and polarity .
N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide
- Substituent : Trifluoromethoxy (-OCF₃) at position 2.
- Molecular Formula : C₈H₇F₃N₂O₂.
- Key Features :
N-hydroxy-4-(methylsulfonyl)benzenecarboximidamide (QK-0923)
- Substituent : Methylsulfonyl (-SO₂CH₃) at position 3.
- Purity : 95%.
- Key Features :
Inhibition of Group I Introns
- Compound 4-4-4-2-12 (from ): A structurally related peptoid with a phenylguanidine group inhibits C. albicans group I intron splicing (IC₅₀ < 200 µM).
- Comparison : The target compound’s 2-methylpiperidinyl group may engage in hydrophobic or hydrogen-bonding interactions with RNA, similar to the benzimidazole moiety in Hoechst 33256. However, its bulkier substituent could reduce binding efficiency compared to planar aromatic groups .
Regulatory Status
- This highlights regulatory scrutiny of benzenecarboximidamide derivatives, emphasizing the need for safety profiling of the target compound .
Structural and Physical Properties
Biological Activity
N'-Hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide is a chemical compound of increasing interest in the fields of medicinal chemistry and pharmacology. Characterized by its unique structure, this compound exhibits potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3O, with a molar mass of approximately 233.31 g/mol. The compound features a benzenecarboximidamide core coupled with a 2-methylpiperidin-1-yl group and an N-hydroxy functional group, which enhances its reactivity and biological potential.
This compound primarily acts by inhibiting specific enzymes, particularly metalloproteases. The hydroxyl group on the nitrogen atom plays a crucial role in binding to these enzymes, blocking their active sites and preventing the breakdown of proteins essential for various cellular functions. This inhibition can lead to significant therapeutic effects, such as:
- Suppression of Tumor Growth : By inhibiting metalloproteases involved in tumor progression.
- Antibacterial Activity : Preventing bacterial proliferation through enzyme inhibition.
Biological Activity
Research indicates that this compound demonstrates a range of biological activities:
- Enzyme Inhibition : It has been investigated for its ability to inhibit metalloproteases, which are critical in various physiological processes.
- Therapeutic Potential : The compound shows promise in treating diseases such as cancer and bacterial infections due to its inhibitory effects on specific enzymes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study conducted by Benchchem reported that this compound effectively inhibits metalloproteases, leading to reduced tumor growth in experimental models .
- Pharmacological Applications : Research highlighted its potential use in drug formulations aimed at treating bacterial infections, indicating significant antibacterial properties .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N'-hydroxy-3-(4-methylpiperidin-1-yl)benzenecarboximidamide | C14H21N3O | Different piperidine ring substitution |
| N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide | C12H17N3O2 | Hydroxyl group positioned differently |
| N'-hydroxy-4-(morpholin-4-ylmethyl)benzenecarboximidamide | C12H17N3O | Morpholine ring instead of piperidine |
This table illustrates how variations in structure can influence the biological activity and reactivity of similar compounds.
Q & A
Q. What are the recommended synthetic routes for N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-(2-methylpiperidin-1-yl)benzenecarboximidamide with hydroxylamine under controlled pH (7–9) and temperature (60–80°C) can yield the target compound. Optimization strategies include:
- Catalyst selection: Use transition metal catalysts (e.g., Cu(I)) to accelerate imine formation.
- Solvent choice: Polar aprotic solvents like DMF enhance reaction efficiency.
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) improves purity.
Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .
Q. How should researchers approach the structural elucidation of this compound using spectroscopic techniques?
Methodological Answer: Combine multiple spectroscopic methods for unambiguous confirmation:
- 1H/13C NMR: Identify protons on the piperidine ring (δ 1.2–2.8 ppm) and the hydroxyimino group (δ 8.5–9.0 ppm).
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak at m/z 171.24 [M+H]+.
- IR Spectroscopy: Detect N–O stretching (950–1100 cm⁻¹) and N–H bending (1600–1650 cm⁻¹).
Cross-validate data with computational tools (e.g., Gaussian) to resolve ambiguities in tautomeric forms .
Q. What are the critical parameters for ensuring compound stability during storage and handling?
Methodological Answer: Key stability parameters include:
- Temperature: Store at –20°C in airtight containers to prevent thermal degradation.
- Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the imine group.
- Light protection: Amber glassware minimizes photolytic decomposition.
Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of structural modifications in analogs?
Methodological Answer:
- Analog synthesis: Introduce substituents (e.g., methyl, methoxy) at the piperidine or benzene ring.
- Biological assays: Test analogs against target enzymes (e.g., cytochrome P450) using inhibition assays (IC50 determination).
- Computational modeling: Perform molecular docking (AutoDock Vina) to correlate steric/electronic effects with activity. Prioritize analogs with enhanced binding affinity (ΔG < –8 kcal/mol) .
Q. What computational strategies are effective in predicting interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with GROMACS) to identify stable binding conformations.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electron transfer at the active site.
- Pharmacophore modeling: Use Schrödinger’s Phase to map essential interaction features (H-bond donors, hydrophobic pockets). Validate predictions with SPR binding assays .
Q. How should researchers resolve contradictions between theoretical predictions and experimental data in physicochemical characterization?
Methodological Answer:
- Cross-validation: Compare DFT-predicted NMR shifts with experimental data (RMSD < 0.5 ppm).
- Purity assessment: Use HPLC (C18 column, 90:10 acetonitrile/water) to rule out impurities affecting spectral results.
- Tautomer analysis: Variable-temperature NMR (VT-NMR) identifies dominant tautomeric forms in solution .
Q. What experimental approaches are recommended for assessing the compound's pharmacokinetic properties in preclinical models?
Methodological Answer:
- In vitro ADME: Microsomal stability assays (human liver microsomes) to estimate metabolic half-life (t1/2).
- Plasma protein binding: Equilibrium dialysis to measure free fraction (% unbound).
- In vivo studies: Administer orally (10 mg/kg) to rodent models; collect plasma samples for LC-MS/MS analysis of bioavailability (F > 30%) .
Q. How can crystallographic data (e.g., from SHELX refinement) resolve ambiguities in molecular conformation?
Methodological Answer:
Q. What methodologies are suitable for investigating the compound's potential as a precursor in multi-step synthetic pathways?
Methodological Answer:
- Retrosynthetic analysis: Identify reactive sites (e.g., hydroxyimino group) for functionalization.
- Protecting groups: Use tert-butyldimethylsilyl (TBS) to protect hydroxyl groups during cross-coupling reactions.
- Stepwise monitoring: Employ LC-MS after each synthetic step to track intermediate formation .
Q. How can researchers systematically evaluate the compound's reactivity under varying conditions to identify novel derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
